

Cross-validation of experimental findings on (-)-Dihydrocarveol's bioactivity

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Compound of Interest

Compound Name: (-)-Dihydrocarveol

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Unveiling the Bioactive Potential of (-)-Dihydrocarveol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

(-)-Dihydrocarveol, a naturally occurring monoterpenoid, has garnered attention for its diverse biological activities. This guide provides a comprehensive cross-validation of experimental findings on its bioactivity, offering a comparative analysis with structurally related and commercially relevant alternatives. The data presented herein is intended to support further research and development in the fields of pharmacology and therapeutics.

Comparative Analysis of Bioactivities

To provide a clear perspective on the efficacy of **(-)-Dihydrocarveol**, its reported bioactivities are compared with those of its parent compound, carvone, and another prevalent monoterpenoid, limonene. The following tables summarize the available quantitative data from various experimental studies.

Anti-inflammatory Activity

The anti-inflammatory potential of **(-)-Dihydrocarveol** and its analogs is a key area of investigation. The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate acute inflammation.

Compound	Assay	Organism	Dosage/Concentration	Inhibition of Edema (%)	IC50	Reference
(-)-Dihydrocarveol	Carrageenan-induced paw edema	Rat	100 mg/kg	Significant reduction	Not Reported	[1]
(+)-Dihydrocarveol	Carrageenan-induced paw edema	Rat	Not Reported	More potent than (-)-dihydrocarveol	Not Reported	[1]
(S)-(+)-Carvone	LPS-induced NO production in RAW 264.7 cells	Mouse Macrophage	-	-	Potent	[1][2]
(R)-(-)-Carvone	LPS-induced NO production in RAW 264.7 cells	Mouse Macrophage	-	-	Potent	[2]
Cyane-Carvone	Carrageenan-induced paw edema	Mice	75 mg/kg	Significant decrease	Not Reported	[3]

Note: Direct comparative IC50 values for **(-)-Dihydrocarveol** in common anti-inflammatory assays are not readily available in the cited literature. The data suggests its activity, but further quantitative studies are required for a precise comparison.

Antimicrobial Activity

The ability of **(-)-Dihydrocarveol** and related compounds to inhibit the growth of pathogenic microorganisms is a promising therapeutic avenue. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial efficacy.

Compound	Microorganism	MIC (µg/mL)	Reference
(-)-Carvone	Staphylococcus aureus	500 - 1000	[4]
(+)-Carvone	Staphylococcus aureus	500 - 1000	[4]
(-)-Carvone	Candida albicans	625	[5]
(+)-Carvone	Candida albicans	312	[5]
Carvone (unspecified)	Escherichia coli	374 (in nanoparticles)	[6]
Carvone (unspecified)	Staphylococcus aureus	182 (in nanoparticles)	[6]

Note: Specific MIC values for **(-)-Dihydrocarveol** against common bacterial and fungal strains were not found in the provided search results. The data for carvone enantiomers suggest that these monoterpenoids possess moderate antimicrobial activity.

Antioxidant Activity

The capacity of **(-)-Dihydrocarveol** to scavenge free radicals is a key aspect of its potential health benefits. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method to determine antioxidant activity, with the IC50 value representing the concentration required to scavenge 50% of the DPPH radicals.

Compound	Assay	IC50 (µg/mL)	Reference
S-Carvone	DPPH radical scavenging	High activity (qualitative)	[7][8]
Carvone derivatives	DPPH radical scavenging	5, 6, 9, and 10 showed a catch-	[9]

Note: A specific IC50 value for **(-)-Dihydrocarveol** from the DPPH assay was not identified in the search results. Qualitative assessments suggest that carvone and its derivatives possess significant antioxidant properties.

Experimental Protocols

For the purpose of reproducibility and cross-validation, detailed methodologies for the key experiments cited are provided below.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Protocol:

- Animals: Male Wistar rats (180-220g) are typically used.
- Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
- Grouping: Animals are randomly divided into control and treatment groups.
- Compound Administration: The test compound, such as **(-)-Dihydrocarveol**, is administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg) one hour before the carrageenan injection. The control group receives the vehicle. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin, 5 mg/kg) is also included. [10]
- Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat. [10][11]

- Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.[\[10\]](#)[\[12\]](#)
- Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

DPPH Radical Scavenging Assay

This in vitro assay measures the free radical scavenging capacity of a compound.

Protocol:

- Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[\[13\]](#)
- Preparation of Test Samples: The test compound, such as **(-)-Dihydrocarveol**, is dissolved in a suitable solvent to prepare a series of dilutions. A standard antioxidant, such as ascorbic acid or Trolox, is also prepared in the same manner.[\[13\]](#)[\[14\]](#)
- Assay Procedure:
 - In a 96-well microplate or cuvettes, a defined volume of the test sample or standard is mixed with a fixed volume of the DPPH solution.[\[13\]](#)
 - A blank containing only the solvent and DPPH solution is also prepared.[\[13\]](#)
- Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[\[13\]](#)
- Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or microplate reader.[\[13\]](#)
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
- IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[\[14\]](#)

Broth Microdilution Method for MIC Determination

This in vitro assay is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

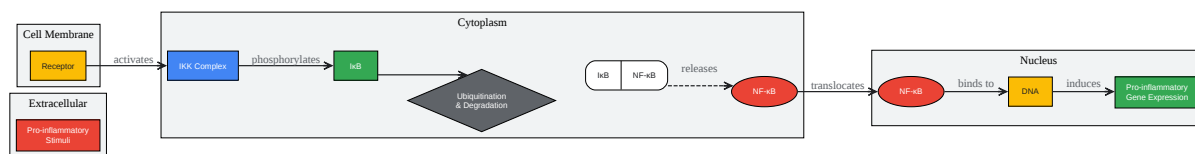
- Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) is prepared in a suitable broth medium to a specific cell density (e.g., 1.5×10^8 CFU/mL, adjusted to a 0.5 McFarland standard).[\[4\]](#)[\[15\]](#)
- Preparation of Test Compound Dilutions: A series of twofold dilutions of the test compound, such as **(-)-Dihydrocarveol**, are prepared in a 96-well microplate containing broth.[\[4\]](#)[\[16\]](#)
- Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.[\[15\]](#)[\[16\]](#)
- Incubation: The microplate is incubated at an appropriate temperature (e.g., 37°C) for a specific period (e.g., 24 hours).[\[4\]](#)
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[\[4\]](#)

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response and is a likely target for the anti-inflammatory effects of monoterpenoids.

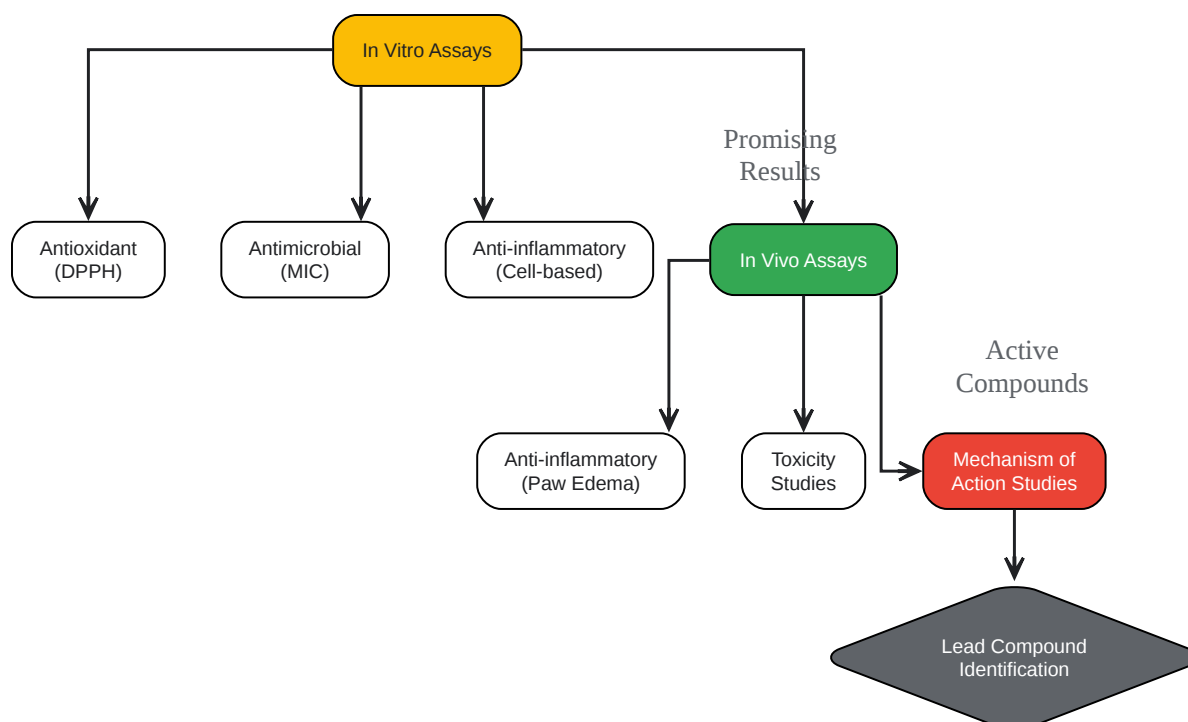


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Caption: Canonical NF-κB signaling pathway activation.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening the bioactivity of a natural compound like **(-)-Dihydrocarveol**.



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Caption: General workflow for natural product bioactivity screening.

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